Nvp-sra880 -

Nvp-sra880

Catalog Number: EVT-255093
CAS Number:
Molecular Formula: C29H36N4O8
Molecular Weight: 568.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
The first non-peptide somatostatin sst(1) receptor antagonist; High Quality Biochemicals for Research Uses
Synthesis Analysis

The synthesis of NVP-SRA880 involves several steps aimed at constructing its complex molecular framework. Although specific synthetic routes are not detailed in the available literature, the synthesis generally follows methods utilized for non-peptide antagonists of somatostatin receptors. These methods typically involve:

  • Chemical Reactions: Utilizing coupling reactions between various organic moieties to form the core structure.
  • Purification Techniques: Employing chromatographic methods to isolate and purify the desired compound from by-products.
  • Characterization: Using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the structure and purity of NVP-SRA880 .
Molecular Structure Analysis

NVP-SRA880 features a complex molecular structure that allows it to interact specifically with somatostatin receptors. The exact molecular formula and structural representation are critical for understanding its pharmacological properties.

Chemical Reactions Analysis

NVP-SRA880 undergoes several chemical reactions that are crucial for its activity as a somatostatin receptor antagonist. These reactions primarily involve:

  • Binding Interactions: NVP-SRA880 competes with natural somatostatin for binding sites on the sst1 receptor, effectively inhibiting its action.
  • Signal Transduction Modulation: Upon binding, the compound alters intracellular signaling pathways associated with somatostatin receptor activation, which may include modulation of cyclic adenosine monophosphate levels and other second messengers .
Mechanism of Action

The mechanism of action of NVP-SRA880 involves its competitive antagonism at the sst1 receptor. Upon administration:

  • Receptor Binding: NVP-SRA880 binds to the sst1 receptor, preventing somatostatin from exerting its inhibitory effects on growth hormone release and other physiological processes.
  • Physiological Effects: This antagonism leads to increased social interactions and reduced aggression in experimental models, suggesting that modulation of this pathway could have therapeutic implications for mood disorders and aggression-related conditions .
Physical and Chemical Properties Analysis

NVP-SRA880 exhibits several physical and chemical properties that are relevant for its pharmacological profile:

  • Solubility: The solubility characteristics are crucial for bioavailability but were not detailed in the sources.
  • Stability: As a synthetic compound, stability under physiological conditions is essential for effective therapeutic use.
  • Melting Point and Boiling Point: Specific thermal properties are typically determined during characterization but were not specified in the available literature.
Applications

NVP-SRA880 has several scientific applications:

  • Research Tool: It serves as a valuable tool in pharmacological studies aimed at understanding somatostatin receptor functions and their roles in behavior.
  • Therapeutic Potential: Given its effects on aggression and social behavior, NVP-SRA880 may have potential applications in treating psychiatric disorders characterized by dysregulated social interactions or aggression .
  • Drug Development: The compound's profile may inspire further development of related analogs with enhanced efficacy or specificity for clinical use.
Introduction to NVP-SRA880 in Somatostatin Receptor Research

Historical Context of Non-Peptide Somatostatin Receptor Antagonists

The development of somatostatin receptor ligands historically focused on peptide analogues, with octreotide (approved 1982) representing an early milestone due to its metabolic stability over native somatostatin-14 (t₁/₂ <3 minutes) [2] [6]. Prior to NVP-SRA880, research on somatostatin receptor subtype 1 (sst₁) was hindered by the absence of selective, non-peptide antagonists. Peptidic compounds faced limitations including poor blood-brain barrier permeability, metabolic instability, and promiscuous binding across multiple somatostatin receptors [1] [5]. The discovery of NVP-SRA880 (patented 1998-1999) emerged from systematic screening of benz[g]quinoline derivatives, culminating in the first non-peptide sst₁ antagonist with nanomolar affinity [1] [7]. This breakthrough addressed a critical gap in pharmacological tools, enabling precise investigation of sst₁ functions without cross-reactivity at sst₂-sst₅ receptors.

Table 1: Evolution of Somatostain sst₁ Ligands

Ligand TypeRepresentative CompoundKey Affinity (sst₁)Limitations
Native peptideSomatostatin-14 (SRIF-14)~2.9 nM [5]Non-selective; rapid degradation
Early cyclic peptidesOctreotide>1000 nM [5]sst₂/sst₅ preferential
First-gen sst₁ peptidesCH-27531 nM [5]Moderate selectivity; peptide limitations
Non-peptide antagonistNVP-SRA8801.3-3.2 nM (pKd 8.0-8.1) [1] [7]Selective; CNS penetrant

Significance of sst₁ Receptor Selectivity in Neuropharmacology

Somatostatin receptor subtype 1 (sst₁) exhibits a distinctive CNS distribution profile, with high density in cerebral cortex, hippocampus, basal ganglia, and retina [2] [4] [9]. Unlike sst₂ and sst₅ receptors—which primarily regulate endocrine functions—sst₁ serves as a critical autoreceptor modulating somatostatin release. In the rat retina, sst₁ blockade by NVP-SRA880 increases endogenous somatostatin secretion, confirming its autoreceptor function [4] [9]. Similarly, in basal ganglia, sst₁ antagonism enhances striatal dopamine release, implicating it in motor control pathways [4].

Functionally, sst₁ receptors couple to inhibitory G-proteins (Gi/o), reducing cAMP accumulation upon activation. NVP-SRA880 antagonizes this effect competitively, as demonstrated in AtT-20 corticotroph cells where it reversed SRIF-14-induced cAMP inhibition (pKB 7.5-7.7) [3] [7]. This selectivity enables dissection of sst₁-specific pathways:

  • Neurotransmitter Modulation: sst₁ blockade potentiates glutamate release in retina and dopamine in striatum [4]
  • Behavioral Effects: sst₁ antagonism promotes social interaction and reduces aggression in rodent models [1]
  • Endogenous SRIF Regulation: Auto-receptor function confirmed via increased SRIF release after sst₁ blockade [4] [9]

Table 2: Binding Selectivity Profile of NVP-SRA880

ReceptorBinding Affinity (pKd)Selectivity Ratio vs. sst₁Functional Assay
sst₁ (human)8.0-8.1 [7]1.0 (reference)cAMP inhibition antagonism
sst₂≤6.0 [7]>100-foldNo functional activity
sst₃≤6.0 [7]>100-foldNo functional activity
sst₄≤6.0 [7]>100-foldNo functional activity
sst₅≤6.0 [7]>100-foldNo functional activity
Dopamine D₄7.0-7.5 [7]~10-foldNot antagonized

NVP-SRA880 as a Paradigm Shift in Receptor Antagonism Design

The molecular architecture of NVP-SRA880 ([3R,4aR,10aR]-1,2,3,4,4a,5,10,10a-Octahydro-6-methoxy-1-methyl-benz[g]quinoline-3-carboxylic-acid-4-(4-nitro-phenyl)-piperazine-amide) represents a structural departure from peptide-based ligands. Its design integrates a benz[g]quinoline core linked to a 4-nitrophenylpiperazine moiety, conferring high sst₁ affinity (Kd 1.3-3.2 nM) while avoiding peptidase susceptibility [7] [8]. Key innovations include:

  • Rigid Polycyclic Scaffold: Mimics β-turn structures of peptide ligands but with enhanced metabolic stability
  • Stereoselective Binding: The (3R,4aR,10aR) configuration is essential for high-affinity sst₁ interaction
  • Nitrophenylpiperazine Group: Enables π-stacking interactions within the orthosteric binding pocket

NVP-SRA880 exhibits surmountable antagonism in functional assays. In GTPγS binding studies, it competitively displaced SRIF-14 with linear Schild plots (slope ~1.0), confirming reversible binding [7]. Unlike earlier peptide antagonists, it lacks intrinsic efficacy in reporter gene assays even at 10 μM concentrations [1] [7]. Its pharmacokinetic advantages include:

  • Lipophilicity (LogP ~3.5) enabling blood-brain barrier penetration [8]
  • Stability in plasma and CNS tissues (>2 hours in vitro)
  • Radio-iodinatable Derivatives: Analogues like [¹²⁵I]-25 permit autoradiographic mapping of sst₁ distribution [5]

Table 3: Chemical and Pharmacological Profile of NVP-SRA880

PropertySpecificationResearch Utility
Chemical Name[(3R,4aR,10aR)-6-methoxy-1-methyl-3,4,4a,5,10,10a-hexahydro-2H-benzo[g]quinolin-3-yl]-[4-(4-nitrophenyl)piperazin-1-yl]methanonePrecise receptor targeting
CAS Registry187218-90-2 (free base)Compound identification
Molecular Weight464.57 g/mol [8]Pharmacokinetic calculations
Stereochemistry(3R,4aR,10aR) enantiomerStereoselective binding studies
sst₁ Kd1.3-3.2 nM (pKd 8.0-8.1) [7]Receptor occupancy studies
Selectivity>100-fold vs. sst₂-sst₅ [7]Clean pharmacological profiling

The compound’s discovery validated novel pharmacophore models for sst₁, where distance constraints between aromatic centers (6.5–8.5 Å) and basic nitrogen atoms were optimized in non-peptide scaffolds [5]. This template enabled subsequent generations of sst₁-selective compounds, including radio-iodinatable agonists for imaging studies (e.g., compound 25 from [5]). As a research tool, NVP-SRA880 facilitated the first direct evidence of sst₁ autoreceptors in retina and basal ganglia, redefining somatostatin’s regulatory mechanisms in these tissues [4] [9].

Properties

Product Name

Nvp-sra880

IUPAC Name

[(3R,4aR,10aR)-6-methoxy-1-methyl-3,4,4a,5,10,10a-hexahydro-2H-benzo[g]quinolin-3-yl]-[4-(4-nitrophenyl)piperazin-1-yl]methanone;propanedioic acid

Molecular Formula

C29H36N4O8

Molecular Weight

568.6 g/mol

InChI

InChI=1S/C26H32N4O4.C3H4O4/c1-27-17-20(14-19-15-23-18(16-24(19)27)4-3-5-25(23)34-2)26(31)29-12-10-28(11-13-29)21-6-8-22(9-7-21)30(32)33;4-2(5)1-3(6)7/h3-9,19-20,24H,10-17H2,1-2H3;1H2,(H,4,5)(H,6,7)/t19-,20-,24-;/m1./s1

InChI Key

ACSWUHCQQFGYBZ-GIEJAJRFSA-N

SMILES

CN1CC(CC2C1CC3=C(C2)C(=CC=C3)OC)C(=O)N4CCN(CC4)C5=CC=C(C=C5)[N+](=O)[O-].C(C(=O)O)C(=O)O

Synonyms

1,2,3,4,4a,5,10,10a-octahydro-6-methoxy-1-methylbenz(g)quinoline-3-carboxylic acid 4-(4-nitrophenyl)piperazine amide
1,2,3,4,4a,5,10,10a-octahydro-6-methoxy-1-methylbenz(g)quinoline-3-carboxylic acid 4-(4-nitrophenyl)piperazine amide hydrogen malonate
SRA 880
SRA-880
SRA880

Canonical SMILES

CN1CC(CC2C1CC3=C(C2)C(=CC=C3)OC)C(=O)N4CCN(CC4)C5=CC=C(C=C5)[N+](=O)[O-].C(C(=O)O)C(=O)O

Isomeric SMILES

CN1C[C@@H](C[C@H]2[C@H]1CC3=C(C2)C(=CC=C3)OC)C(=O)N4CCN(CC4)C5=CC=C(C=C5)[N+](=O)[O-].C(C(=O)O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.